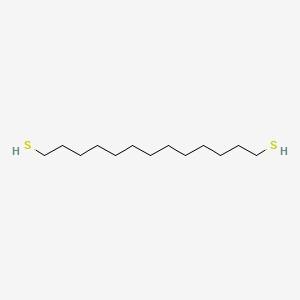
Formic acid;trifluorosilylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;trifluorosilylmethanol is a compound that combines the properties of formic acid and trifluorosilylmethanolIt is a colorless, corrosive liquid with a pungent odor and is completely miscible with water and many polar solvents Trifluorosilylmethanol, on the other hand, is a compound that contains a trifluorosilyl group attached to a methanol molecule
Méthodes De Préparation
The preparation of formic acid;trifluorosilylmethanol involves the synthesis of both formic acid and trifluorosilylmethanol, followed by their combination. Formic acid can be produced through various methods, including the hydrolysis of methyl formate and the oxidation of formaldehyde . Trifluorosilylmethanol can be synthesized by reacting trifluorosilane with methanol under controlled conditions. The combination of these two compounds can be achieved through a condensation reaction, where formic acid reacts with trifluorosilylmethanol to form the desired product.
Analyse Des Réactions Chimiques
Formic acid;trifluorosilylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Formic acid is known to act as both a reducing agent and an oxidizing agent . It can reduce metal ions and other compounds, while also being oxidized to carbon dioxide and water. Trifluorosilylmethanol can undergo substitution reactions, where the trifluorosilyl group is replaced by other functional groups. Common reagents used in these reactions include metal catalysts, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Formic acid;trifluorosilylmethanol has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent in organic synthesis and as a catalyst in various reactions . In biology, it can be used as a preservative and antibacterial agent In industry, it can be used in the production of various chemicals and materials, including polymers and resins .
Mécanisme D'action
The mechanism of action of formic acid;trifluorosilylmethanol involves its interaction with molecular targets and pathways in biological systems. Formic acid is known to inhibit certain enzymes and disrupt cellular processes . It can also act as a proton donor, affecting the pH and ionic balance in cells. Trifluorosilylmethanol can interact with proteins and other biomolecules, altering their structure and function. The combined effects of formic acid and trifluorosilylmethanol result in a unique mechanism of action that can be exploited for various applications.
Comparaison Avec Des Composés Similaires
Formic acid;trifluorosilylmethanol can be compared with other similar compounds, such as acetic acid, propionic acid, and trifluorosilyl compounds While acetic acid and propionic acid are also carboxylic acids, they have different chemical properties and reactivity compared to formic acid Trifluorosilyl compounds, on the other hand, share some similarities with trifluorosilylmethanol but differ in their specific functional groups and reactivity
Propriétés
Numéro CAS |
138196-37-9 |
|---|---|
Formule moléculaire |
C2H5F3O3Si |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
formic acid;trifluorosilylmethanol |
InChI |
InChI=1S/CH3F3OSi.CH2O2/c2-6(3,4)1-5;2-1-3/h5H,1H2;1H,(H,2,3) |
Clé InChI |
JUVHUDQJXHVFIW-UHFFFAOYSA-N |
SMILES canonique |
C(O)[Si](F)(F)F.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)



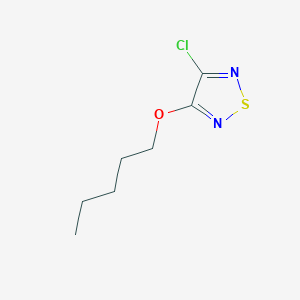
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
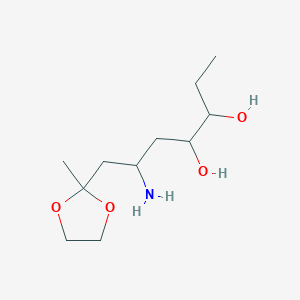
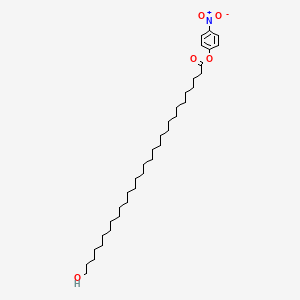
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
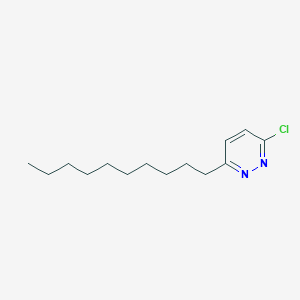
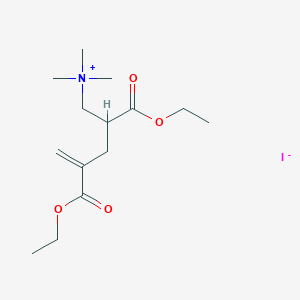
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
